![molecular formula C7H5N3O B2724321 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde CAS No. 1638768-36-1](/img/structure/B2724321.png)
7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with an aldehyde functional group at the 4-position. Its structural features make it a versatile building block for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde typically involves multi-step processes starting from readily available precursors. One common method involves the use of diethyl malonate and allyl bromide in an α-alkylation reaction, followed by cyclization with amidine to form a six-membered bislactam ring. The subsequent steps include chlorination of the carbonyl group with phosphorus oxychloride, oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate, and final cyclization to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing waste. These methods typically involve the use of cost-effective raw materials and environmentally friendly reaction conditions. For instance, the use of formamidine salts and alkali in condensation reactions has been reported to achieve high yield and selectivity with minimal side reactions .
化学反応の分析
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, such as Suzuki coupling reactions.
Common Reagents and Conditions:
Oxidation: Potassium osmate hydrate and sodium periodate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Palladium catalysts are often employed in Suzuki coupling reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .
科学的研究の応用
7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
作用機序
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde primarily involves its interaction with specific molecular targets, such as kinases. The compound acts as a competitive inhibitor, binding to the active site of the kinase and preventing substrate phosphorylation. This inhibition disrupts key signaling pathways involved in cell growth, proliferation, and survival, making it a potent anticancer agent .
類似化合物との比較
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine
- 4-Aminopyrrolo[2,3-d]pyrimidine
Comparison: Compared to its analogs, 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and synthetic utility. This functional group allows for further derivatization and modification, enhancing its versatility in medicinal chemistry .
特性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-4H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGROVAMKBUWIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2724238.png)
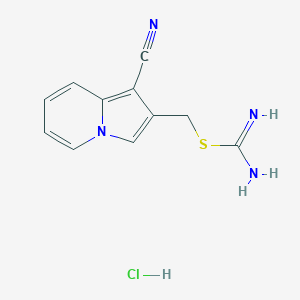
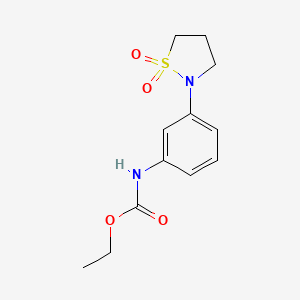
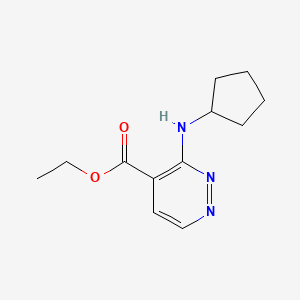
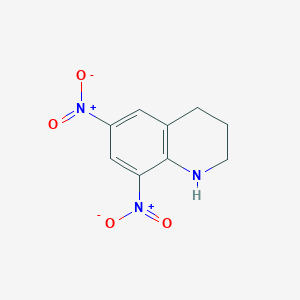
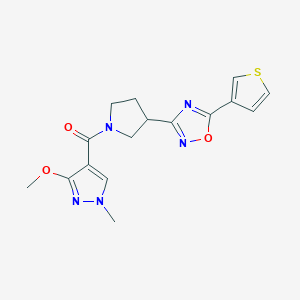
![tert-butyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate](/img/structure/B2724246.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2724251.png)
![(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724254.png)
![3-benzyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724256.png)
![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B2724257.png)
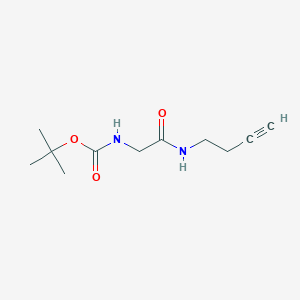
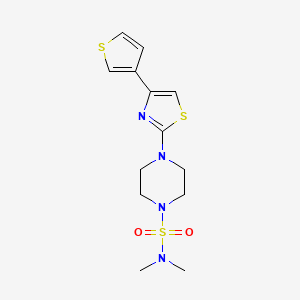
![6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
